Methyl 2-(4-nitrophenyl)acetate
Overview
Description
Methyl 2-(4-nitrophenyl)acetate is a chemical compound that is related to various nitrophenyl acetates and their derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other organic compounds. The presence of the nitro group on the phenyl ring and the acetate ester function makes these compounds versatile for further chemical transformations.
Synthesis Analysis
The synthesis of compounds related to methyl 2-(4-nitrophenyl)acetate can involve various strategies. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of a method that could potentially be adapted for the synthesis of methyl 2-(4-nitrophenyl)acetate derivatives . Another related synthesis involves the preparation of (2-methyl-3-nitrophenyl)acetic acid, which is an intermediate of Ropinirol, using 2-methyl-3-nitrobenzaldehyde as a starting material . These methods highlight the reactivity of the nitrophenyl acetate moiety and its utility in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(4-nitrophenyl)acetate has been characterized using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These studies provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl acetates is diverse. For example, the reaction of p-nitrophenyl acetate with 6-substituted 2,4-diamino-1,3,5-triazines has been kinetically studied, revealing insights into the nucleophilic attack mechanisms . Additionally, unexpected products can arise from reactions involving nitrophenyl compounds, such as the formation of (2,4-dichloro-5-nitrophenyl)methylene diacetate from a reaction that was anticipated to yield a different product . These studies demonstrate the complexity and unpredictability of chemical reactions involving nitrophenyl acetates.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(4-nitrophenyl)acetate derivatives can be influenced by the presence of the nitro group and the acetate moiety. For instance, solvatochromism studies on heteroaromatic compounds, including those with nitrophenyl groups, show how hydrogen bonding can affect the IR spectrum and dipole moment in solution . Theoretical calculations, such as those performed using density functional theory (DFT), can predict local and global chemical activities, as well as non-linear optical behaviors of these compounds . These properties are essential for the application of nitrophenyl acetates in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Chromogenic Substrate for Esterases
Methyl 2-(4-nitrophenyl)acetate is used in the study of esterases, enzymes that play a crucial role in activating prodrugs in human cells. Levine, Lavis, and Raines (2008) explored a stable chromogenic substrate for esterases, highlighting the potential of such compounds in various assays. They addressed the limitations of p-nitrophenyl acetate, a commonly used substrate that is unstable in aqueous solutions, by using a trimethyl lock moiety for structural isolation, which resulted in the release of p-nitroaniline upon ester hydrolysis. This prochromophore could find significant use in biochemical assays due to its stability and efficiency (Levine, Lavis, & Raines, 2008).
Reaction with Diamino-triazines
Konakahara et al. (1988) conducted a kinetic study on the reaction of p-nitrophenyl acetate with various diamino-triazines in aqueous DMSO. Their research aimed to understand the nucleophilic reaction mechanisms involved in these processes. This study has implications in the synthesis of compounds where p-nitrophenyl acetate derivatives are involved, offering insights into their reactivity and potential applications in chemical synthesis (Konakahara, Kishimoto, Sato, Takagi, & Sato, 1988).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGTRBYCFLHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296874 | |
Record name | methyl 2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-nitrophenyl)acetate | |
CAS RN |
2945-08-6 | |
Record name | Methyl p-nitrophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (4-nitrophenyl)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL P-NITROPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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